molecular formula C18H27NO6 B5137656 Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine

Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine

Cat. No.: B5137656
M. Wt: 353.4 g/mol
InChI Key: OSTVNKDNBNOSQQ-UHFFFAOYSA-N
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Description

Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine is a compound that combines the properties of oxalic acid and a morpholine derivative. The morpholine derivative, 4-[3-(4-propan-2-ylphenoxy)propyl]morpholine, is a compound that features both amine and ether functional groups . This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine typically involves the reaction of oxalic acid with 4-[3-(4-propan-2-ylphenoxy)propyl]morpholine under specific conditions. The preparation of oxalic acid itself can be achieved through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The morpholine derivative can be synthesized by reacting 4-propan-2-ylphenol with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate . The resulting product is then combined with oxalic acid to form the desired compound.

Chemical Reactions Analysis

Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbon dioxide and water.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed to yield oxalic acid and the morpholine derivative

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of oxalic acid and the specific morpholine derivative, which imparts distinct chemical and physical properties that are not present in the individual components.

Properties

IUPAC Name

oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-14(2)15-4-6-16(7-5-15)19-11-3-8-17-9-12-18-13-10-17;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVNKDNBNOSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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